2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazolinone family. This class of compounds is recognized for its diverse biological activities and potential therapeutic applications. The structure of 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one features a quinazolinone core with amino groups at positions 2 and 6, along with a tetrahydro configuration at positions 5, 6, 7, and 8. This unique arrangement contributes to its chemical properties and biological activities.
The compound can be synthesized through various chemical reactions involving specific precursors. It is commercially available from chemical suppliers for research purposes.
2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is classified as a heterocyclic organic compound and specifically as a quinazolinone derivative. Its classification is based on its structural features and functional groups.
The synthesis of 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves cyclization reactions of anthranilic acid derivatives with suitable amines. A common method includes the condensation of these precursors followed by cyclization in the presence of dehydrating agents.
The molecular formula of 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is , with a molecular weight of 180.21 g/mol. The structural representation includes:
Property | Value |
---|---|
CAS Number | 102077-48-5 |
IUPAC Name | 2,6-diamino-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI | InChI=1S/C8H12N4O/c9-4-1-2-6-5(3-4)7(13)12-8(10)11-6/h4H |
InChI Key | MKWLSOULKFHRCB-UHFFFAOYSA-N |
Canonical SMILES | C1CC2=C(CC1N)C(=O)NC(=N2)N |
2,6-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one can participate in various chemical reactions:
The mechanism of action for 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is largely dependent on its biological targets. Generally, it may interact with specific enzymes or receptors within biological systems:
Detailed biochemical studies are required to elucidate the precise molecular targets and pathways involved.
The physical properties of 2,6-diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one include:
CAS No.: 127414-85-1
CAS No.: 50372-80-0
CAS No.:
CAS No.: 136033-39-1